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Compound Name: Benzamide, N,N,4-trimethyl-

Cat. No.: B079416

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used
to characterize the chemical structure of Benzamide, N,N,4-trimethyl- (CAS No: 14062-78-3,
Formula: C10H13NO, Molecular Weight: 163.22 g/mol ). Detailed methodologies for Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS) are presented, along with expected data presented in tabular format for easy reference.
This document serves as a practical resource for researchers involved in the synthesis,
analysis, and quality control of this and similar chemical entities.

Introduction

Benzamide, N,N,4-trimethyl- is a substituted aromatic amide. Accurate structural elucidation
and confirmation are critical for its application in research and development. Spectroscopic
methods provide a non-destructive and highly informative approach to confirming the molecular
structure and purity of this compound. This guide outlines the standard spectroscopic workflow
and expected data for its comprehensive analysis.

Analytical Workflow

The structural characterization of Benzamide, N,N,4-trimethyl- typically follows a systematic
workflow involving multiple spectroscopic techniques to provide orthogonal and confirmatory
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Caption: Analytical workflow for the spectroscopic characterization of Benzamide, N,N,4-
trimethyl-.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. Both *H and *3C NMR are essential for the complete structural elucidation of

Benzamide, N,N,4-trimethyl-.

Expected ‘H NMR Data (500 MHz, CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.3-7.4 Doublet 2H Ar-H (ortho to C=0)
~7.1-7.2 Doublet 2H Ar-H (meta to C=0)
~3.1 Singlet 3H N-CHs
~2.9 Singlet 3H N-CHs
~24 Singlet 3H Ar-CHs

Note: The two N-methyl groups may be non-equivalent due to restricted rotation around the

amide C-N bond, leading to two distinct singlets.

Expected **C NMR Data (125 MHz, CDCl3)

Chemical Shift (6, ppm) Assignment

~171 C=0 (Amide)

~ 142 Ar-C (para to C=0)

~134 Ar-C (ipso to C=0)

~129 Ar-CH (meta to C=0)

~ 127 Ar-CH (ortho to C=0)

~ 39 N-CHs

~35 N-CHs

~21 Ar-CHs
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Experimental Protocol for NMR Spectroscopy

Sample Preparation: Accurately weigh 5-25 mg of the purified Benzamide, N,N,4-trimethyl-
for tH NMR (50-100 mg for 3C NMR) and dissolve it in approximately 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution should be transferred to a clean, dry 5 mm NMR tube.

Instrumentation: The spectra should be acquired on a 500 MHz NMR spectrometer.
'H NMR Acquisition:

o Lock onto the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the spectrum with a 30° pulse angle, an acquisition time of 4 seconds, and a
relaxation delay of 1 second. Typically, 16-32 scans are sufficient.

13C NMR Acquisition:
o Use the same locked and shimmed sample.

o Acquire the spectrum with proton decoupling. A 30° pulse angle, an acquisition time of 2
seconds, and a relaxation delay of 2 seconds are recommended. A larger number of scans
(e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift
scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Expected IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~ 3050-3000 Medium Aromatic C-H stretch
~ 2950-2850 Medium Aliphatic C-H stretch

~ 1630 Strong C=0 (Amide) stretch

~ 1600, 1480 Medium-Weak Aromatic C=C stretch
~ 1400 Medium C-N stretch

Experimental Protocol for Attenuated Total Reflectance
(ATR)-IR Spectroscopy

o Sample Preparation: A small amount of the solid Benzamide, N,N,4-trimethyl- is placed
directly onto the ATR crystal.[1]

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-
reflection diamond ATR accessory is used.

o Background Collection: A background spectrum of the clean, empty ATR crystal is collected
to account for atmospheric and instrumental contributions.

o Sample Analysis: The solid sample is placed on the ATR crystal, and a pressure arm is
engaged to ensure good contact. The IR spectrum is then recorded, typically by co-adding
16 or 32 scans at a resolution of 4 cm~1.

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data
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miz Relative Intensity Assighment

163 High [M]* (Molecular lon)
119 Very High [M - N(CHs)2]*

91 High [C7H7]* (Tropylium ion)
44 Medium [N(CHs)2]*

Experimental Protocol for Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of Benzamide, N,N,4-trimethyl- (e.g., 1
mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm
column with a 5% phenyl-methylpolysiloxane stationary phase) and an electron ionization
(El) source is used.[2]

GC Conditions:
o Injector Temperature: 250 °C
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at
a rate of 15 °C/min.

MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.

o Scan Range: m/z 40-400.

Data Analysis: The total ion chromatogram (TIC) will show the retention time of the
compound. The mass spectrum corresponding to the chromatographic peak is then analyzed
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to determine the molecular ion and fragmentation pattern. A library search (e.g., NIST) can
be performed for tentative identification.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of
Benzamide, N,N,4-trimethyl-. The data and protocols presented in this guide are intended to
assist researchers in the unambiguous identification and quality assessment of this compound.
Adherence to these methodologies will ensure the generation of high-quality, reproducible
spectroscopic data critical for advancing scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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